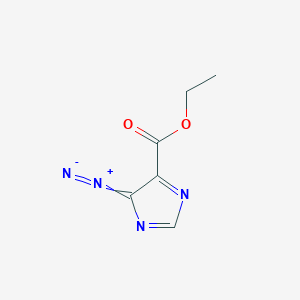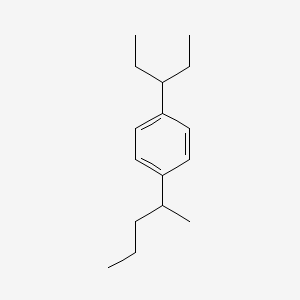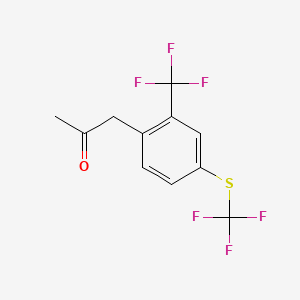
3-Pentyn-1-amine, N-(phenylmethylene)-5-(trimethylsilyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pentyn-1-amine, N-(phenylmethylene)-5-(trimethylsilyl)- is a complex organic compound that features a unique combination of functional groups, including an alkyne, an amine, and a trimethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentyn-1-amine, N-(phenylmethylene)-5-(trimethylsilyl)- typically involves multiple steps. One common route starts with the preparation of 3-pentyn-1-amine, which can be synthesized through the reaction of propargyl bromide with ammonia or an amine. The next step involves the introduction of the phenylmethylene group, which can be achieved through a condensation reaction with benzaldehyde. Finally, the trimethylsilyl group is introduced using a silylation reagent such as trimethylsilyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Pentyn-1-amine, N-(phenylmethylene)-5-(trimethylsilyl)- can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to an alkene or alkane, and the imine group can be reduced to an amine.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products
Oxidation: Diketones, carboxylic acids.
Reduction: Alkenes, alkanes, primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Pentyn-1-amine, N-(phenylmethylene)-5-(trimethylsilyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Potential use in the development of bioactive compounds and probes for studying biological systems.
Medicine: Investigated for its potential in drug discovery and development, particularly as a precursor to pharmacologically active compounds.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Pentyn-1-amine, N-(phenylmethylene)-5-(trimethylsilyl)- depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the alkyne group can participate in cycloaddition reactions, while the amine and imine groups can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Pentyn-1-amine: Lacks the phenylmethylene and trimethylsilyl groups, making it less versatile in certain reactions.
N-(Phenylmethylene)-3-pentyn-1-amine: Lacks the trimethylsilyl group, which can affect its reactivity and stability.
5-(Trimethylsilyl)-3-pentyn-1-amine: Lacks the phenylmethylene group, which can influence its chemical properties and applications.
Uniqueness
3-Pentyn-1-amine, N-(phenylmethylene)-5-(trimethylsilyl)- is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications, offering versatility that similar compounds may lack.
Eigenschaften
CAS-Nummer |
101195-69-1 |
|---|---|
Molekularformel |
C15H21NSi |
Molekulargewicht |
243.42 g/mol |
IUPAC-Name |
1-phenyl-N-(5-trimethylsilylpent-3-ynyl)methanimine |
InChI |
InChI=1S/C15H21NSi/c1-17(2,3)13-9-5-8-12-16-14-15-10-6-4-7-11-15/h4,6-7,10-11,14H,8,12-13H2,1-3H3 |
InChI-Schlüssel |
FPSOHJXLVWXMGL-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CC#CCCN=CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





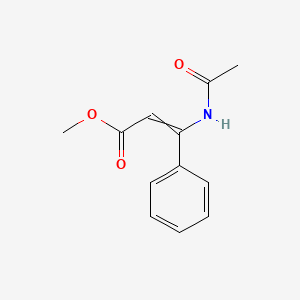
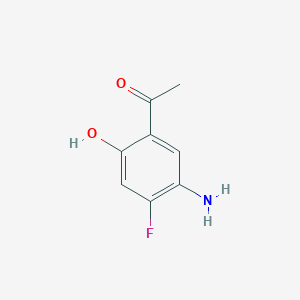
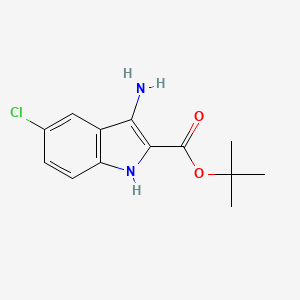

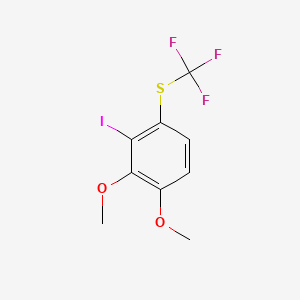

![2-Propanone, 1-bromo-3-[2-(trifluoromethyl)phenyl]-](/img/structure/B14065549.png)
